molecular formula C6H10ClNO2 B2482824 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride CAS No. 2418663-12-2

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride

Cat. No. B2482824
CAS RN: 2418663-12-2
M. Wt: 163.6
InChI Key: LVBYDYXUQCCEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, a closely related compound, has been achieved through enantiodivergent synthetic sequences, highlighting the versatility and challenge in synthesizing cyclobutane amino acids. Stereocontrolled methodologies have been developed for the preparation of bis(cyclobutane) beta-dipeptides, demonstrating the compound's utility in constructing rigid peptide frameworks (Izquierdo et al., 2005). Additionally, a photochemical route has provided access to 3- and 4-hydroxy derivatives, showcasing the compound's synthetic flexibility (Chang et al., 2018).

Molecular Structure Analysis

The NMR structural study and DFT theoretical calculations have evidenced the formation of strong intramolecular hydrogen bonds in cyclobutane amino acid derivatives, leading to cis-fused octane structural units that confer high rigidity on these molecules. This structural rigidity is critical for understanding the compound's reactivity and potential applications in designing peptide mimetics (Izquierdo et al., 2005).

Chemical Reactions and Properties

1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride participates in various chemical reactions owing to its amino and carboxylic acid functionalities. For instance, its derivatives have been incorporated into beta-peptides, showcasing its role in peptide synthesis and the creation of rigid molecular frameworks. The stereochemistry of the compound greatly influences its reactivity and the formation of intramolecular hydrogen bonds, which can impact its incorporation into larger molecules (Izquierdo et al., 2005).

Physical Properties Analysis

The physical properties of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride and its derivatives, such as solubility, melting point, and crystalline structure, are critical for its handling and application in synthesis. While specific data on this compound is limited, related cyclobutane amino acids exhibit unique properties due to their rigid structures, influencing their solubility and phase behavior (Izquierdo et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's behavior in chemical reactions. The presence of both amino and carboxylic acid functionalities allows for a wide range of chemical transformations, making 1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride a versatile building block in organic synthesis. The synthesis and study of its derivatives have highlighted the impact of its rigid structure on its chemical properties, particularly in peptide synthesis and the formation of highly structured molecules (Izquierdo et al., 2005).

Scientific Research Applications

  • Tumor Imaging with Positron Emission Tomography (PET):

    • FACBC has shown promise in tumor imaging using PET. An improved synthesis of the precursor of anti-[18F]FACBC, which is essential for routine production for human use, demonstrates high stereoselectivity and suitability for large-scale preparations (McConathy et al., 2003).
    • [18F]FACBC, a fluorine-18 labeled derivative of FACBC, was synthesized for PET and exhibited high tumor-avidity (Shoup & Goodman, 1999).
  • Synthesis and Physical-Chemical Properties:

    • Research has been conducted on the synthesis and properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, highlighting their different pKa values and interactions with fluorine atoms (Chernykh et al., 2016).
    • A photochemical route to synthesize hydroxy derivatives of aminocyclobutane-1-carboxylic acid, demonstrating unique chemical properties and synthesis techniques, was developed (Chang et al., 2018).
  • Chemical Reactions and Applications:

    • FACBC derivatives have been studied for their antagonist activity at excitatory amino acid receptor sites and for their anticonvulsant activity, demonstrating significant potential in pharmacological applications (Gaoni et al., 1994).
    • The intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid have been identified through quantum mechanical calculations, providing insights into its molecular dynamics (Casanovas et al., 2006).
  • Novel Synthesis Approaches and Derivatives:

    • Novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids derived from 1-aminocyclobutane-1-carboxylic acid have been developed, showcasing innovative methods in chemical synthesis (Yashin et al., 2019).
    • The synthesis of a potential boron neutron capture therapy agent based on 1-aminocyclobutane-1-carboxylic acid, indicative of its potential in cancer therapy applications, has been reported (Kabalka & Yao, 2003).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYDYXUQCCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride

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